1-Iodo-2-(heptafluoroisopropyl)cyclohexane
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Overview
Description
1-Iodo-2-(heptafluoroisopropyl)cyclohexane is a fluorinated organic compound It is characterized by the presence of a heptafluoropropyl group and an iodine atom attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(heptafluoroisopropyl)cyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and heptafluoropropane.
Halogenation: Cyclohexane is first halogenated to introduce an iodine atom, forming 2-iodocyclohexane.
Fluorination: The 2-iodocyclohexane is then reacted with heptafluoropropane under specific conditions to introduce the heptafluoropropyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing specialized equipment to handle the reactive and potentially hazardous materials. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-(heptafluoroisopropyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The fluorinated group can participate in addition reactions with other compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide can yield 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-hydroxycyclohexane.
Scientific Research Applications
1-Iodo-2-(heptafluoroisopropyl)cyclohexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 1-Iodo-2-(heptafluoroisopropyl)cyclohexane exerts its effects involves interactions with molecular targets and pathways. The fluorinated group can influence the compound’s reactivity and interactions with other molecules, while the iodine atom can participate in specific binding interactions. These properties make it a valuable tool in various chemical and biological studies.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar fluorinated properties.
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Another fluorinated compound with different functional groups.
Uniqueness
1-Iodo-2-(heptafluoroisopropyl)cyclohexane is unique due to the combination of a heptafluoropropyl group and an iodine atom on a cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-iodocyclohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F7I/c10-7(8(11,12)13,9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDWEHWICQEPCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(C(F)(F)F)(C(F)(F)F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F7I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379274 |
Source
|
Record name | 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-00-1 |
Source
|
Record name | 1-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-iodocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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